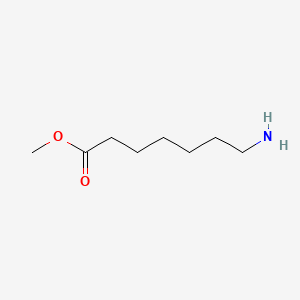
Methyl 7-aminoheptanoate
Descripción general
Descripción
“Methyl 7-aminoheptanoate” is a compound with the molecular formula C8H17NO2 . It is also known as “methyl 7-aminoheptanoate hydrochloride” and has a CAS number of 17994-94-4 .
Synthesis Analysis
The synthesis of Methyl 7-aminoheptanoate involves the use of thionyl chloride in methanol. The reaction is maintained at a temperature between -5 °C and -10 °C. After the addition of all the thionyl chloride, the mixture is allowed to warm to room temperature and left to stir overnight. The mixture is then concentrated in vacuo to give a white solid which is triturated in ether (twice) to yield the product .
Molecular Structure Analysis
The molecular weight of Methyl 7-aminoheptanoate is 159.226 Da . The InChI key for this compound is CHMAEAFFKRYPQT-UHFFFAOYSA-N .
Physical And Chemical Properties Analysis
Methyl 7-aminoheptanoate has a density of 0.9±0.1 g/cm3 . It has a boiling point of 211.4±23.0 °C at 760 mmHg . The melting point of this compound is 119-121°C . It has a flash point of 80.7±20.1 °C .
Aplicaciones Científicas De Investigación
Specific Scientific Field
This application falls under the field of Biotechnology and Chemical Engineering .
Summary of the Application
“Methyl 7-aminoheptanoate” is a potential monomer for the synthesis of polymeric bioplastics. Bioplastics produced from microbial sources are seen as promising green alternatives to traditional petrochemical-derived plastics .
Methods of Application or Experimental Procedures
An artificial iterative carbon-chain-extension cycle was constructed in Escherichia coli for the simultaneous production of a series of nonnatural amino acids with varying chain lengths. Overexpression of L-lysine α-oxidase in E. coli yields 2-keto-6-aminocaproate as a non-native substrate for the artificial iterative carbon-chain-extension cycle. The chain-extended α-ketoacid is subsequently decarboxylated and oxidized by an α-ketoacid decarboxylase and an aldehyde dehydrogenase, respectively, to yield the nonnatural straight-chain amino acid products .
Results or Outcomes
The engineered system demonstrated simultaneous in vitro production of 99.16 mg/L of 5-aminovalerate, 46.96 mg/L of 6-aminocaproate, and 4.78 mg/L of 7-aminoheptanoate after 8 hours of enzyme catalysis starting from 2-keto-6-aminocaproate as the substrate. Furthermore, simultaneous production of 2.15 g/L of 5-aminovalerate, 24.12 mg/L of 6-aminocaproate, and 4.74 mg/L of 7-aminoheptanoate was achieved in engineered E. coli .
Antiproliferative Activity
Specific Scientific Field
This application falls under the field of Medicinal Chemistry and Cancer Research .
Summary of the Application
“Methyl 7-aminoheptanoate” is used in the design and synthesis of ACY-1215 analogs as potent selective histone deacetylases 6 inhibitors. These inhibitors have shown promising antiproliferative activities against different tumor cell lines .
Methods of Application or Experimental Procedures
A series of ACY-1215 analogs based on diphenylpyrimidine scaffold were designed and synthesized. The most potent compound 7- ( (4, 6-diphenylpyrimidin-2-yl)amino)- N -hydroxyheptanamide inhibited HDAC6 with IC 50 of 3.8 nM and showed 26-fold selectivity over HDAC1 .
Results or Outcomes
The diphenylpyrimidines exhibited promising antiproliferative activities against different tumor cell lines. This work highlighted the therapeutic potential of diphenylpyrimidine-inspired sHDAC6 inhibitors and provides a valuable lead compound for the discovery of novel antitumor agents .
Inflammation Treatment
Specific Scientific Field
This application falls under the field of Immunology and Pharmacology .
Summary of the Application
“Methyl 7-aminoheptanoate” is used in the synthesis of methyl-derivatives of flavanone, which have been found to inhibit the release of certain chemokines by activated macrophages. These chemokines play a key role in the pathogenesis of inflammation leading to various diseases .
Methods of Application or Experimental Procedures
The activity of methyl-derivatives of flavanone, namely, 2’-methylflavanone (5B), 3’-methylflavanone (6B), 4’-methylflavanone (7B), and 6-methylflavanone (8B), on the releasing of selected cytokines by RAW264.7 macrophages activated by LPS was determined .
Results or Outcomes
Among the tested compounds, only 5B and 6B had the strongest effect on inhibiting the examined chemokines’ release by macrophages. Therefore, 5B and 6B appear to be potentially useful in the prevention of diseases associated with the inflammatory process .
Synthesis of ACY-1215 Analogs
Specific Scientific Field
This application falls under the field of Medicinal Chemistry and Cancer Research .
Summary of the Application
“Methyl 7-aminoheptanoate” is used in the design and synthesis of ACY-1215 analogs as potent selective histone deacetylases 6 inhibitors. These inhibitors have shown promising antiproliferative activities against different tumor cell lines .
Methods of Application or Experimental Procedures
A series of ACY-1215 analogs based on diphenylpyrimidine scaffold were designed and synthesized. Among these, the most potent compound 7- ( (4, 6-diphenylpyrimidin-2-yl)amino)- N -hydroxyheptanamide inhibited HDAC6 with IC 50 of 3.8 nM and showed 26-fold selectivity over HDAC1 .
Results or Outcomes
The diphenylpyrimidines exhibited promising antiproliferative activities against different tumor cell lines. This work highlighted the therapeutic potential of diphenylpyrimidine-inspired sHDAC6 inhibitors and provides a valuable lead compound for the discovery of novel antitumor agents .
Inflammation Treatment
Specific Scientific Field
This application falls under the field of Immunology and Pharmacology .
Summary of the Application
“Methyl 7-aminoheptanoate” is used in the synthesis of methyl-derivatives of flavanone, which have been found to inhibit the release of certain chemokines by activated macrophages. These chemokines play a key role in the pathogenesis of inflammation leading to various diseases .
Methods of Application or Experimental Procedures
The activity of methyl-derivatives of flavanone, namely, 2’-methylflavanone (5B), 3’-methylflavanone (6B), 4’-methylflavanone (7B), and 6-methylflavanone (8B), on the releasing of selected cytokines by RAW264.7 macrophages activated by LPS was determined .
Results or Outcomes
Among the tested compounds, only 5B and 6B had the strongest effect on inhibiting the examined chemokines’ release by macrophages. Therefore, 5B and 6B appear to be potentially useful in the prevention of diseases associated with the inflammatory process .
Safety And Hazards
Methyl 7-aminoheptanoate may cause skin irritation, serious eye irritation, and respiratory irritation . It is advised to avoid breathing dust, mist, gas, or vapors. Contact with skin and eyes should be avoided. Use of personal protective equipment and chemical impermeable gloves is recommended. Ensure adequate ventilation and remove all sources of ignition .
Propiedades
IUPAC Name |
methyl 7-aminoheptanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO2/c1-11-8(10)6-4-2-3-5-7-9/h2-7,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZRQWZVPEAHOOA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCCCCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20454561 | |
| Record name | Methyl 7-aminoheptanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20454561 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 7-aminoheptanoate | |
CAS RN |
39979-08-3 | |
| Record name | Methyl 7-aminoheptanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20454561 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

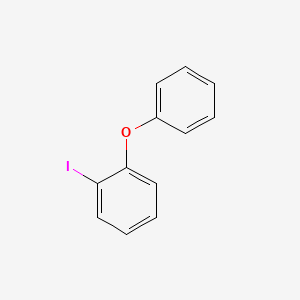

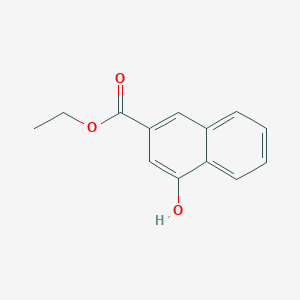
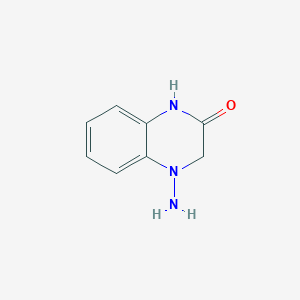
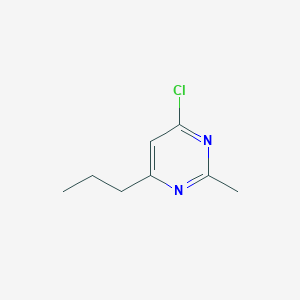
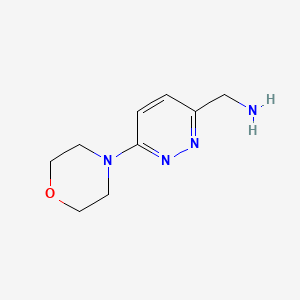
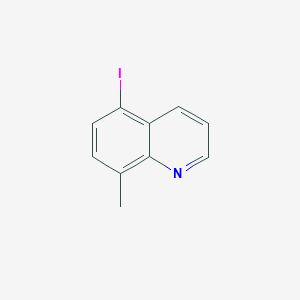
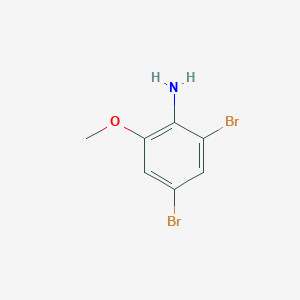
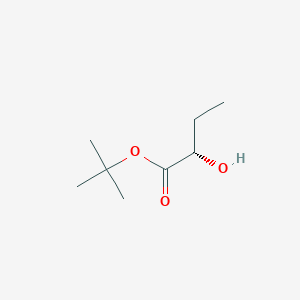
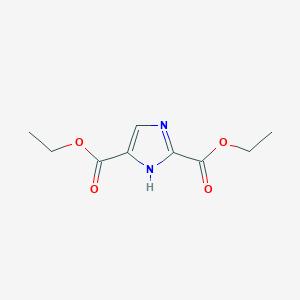
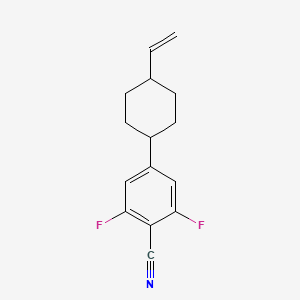
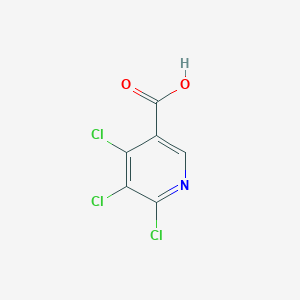
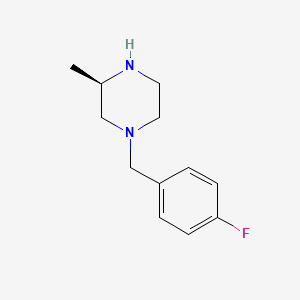
![(8R,9S,13S,14S,17S)-2,4,16,16,17-pentadeuterio-13-methyl-6,7,8,9,11,12,14,15-octahydrocyclopenta[a]phenanthrene-3,17-diol](/img/structure/B1600838.png)